molecular formula C16H12N2OS B14800345 3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile

3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile

Cat. No.: B14800345
M. Wt: 280.3 g/mol
InChI Key: LYNCQNWSDSMZMG-UHFFFAOYSA-N
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Description

3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile is a chemical compound with the molecular formula C16H12N2OS. It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties .

Preparation Methods

The synthesis of 3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile typically involves the reaction of phenothiazine derivatives with appropriate reagents to introduce the formyl and propanenitrile groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound with modified functional groups .

Scientific Research Applications

3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes .

Comparison with Similar Compounds

3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile can be compared with other phenothiazine derivatives, such as:

    Phenothiazine: The parent compound with a simpler structure.

    Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.

    Promethazine: An antihistamine and antiemetic agent.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other phenothiazine derivatives .

Properties

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

3-(3-formylphenothiazin-10-yl)propanenitrile

InChI

InChI=1S/C16H12N2OS/c17-8-3-9-18-13-4-1-2-5-15(13)20-16-10-12(11-19)6-7-14(16)18/h1-2,4-7,10-11H,3,9H2

InChI Key

LYNCQNWSDSMZMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=C(C=C3)C=O)CCC#N

Origin of Product

United States

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